molecular formula C16H26N2O5S B2775834 Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate CAS No. 2034210-10-9

Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate

Cat. No.: B2775834
CAS No.: 2034210-10-9
M. Wt: 358.45
InChI Key: APSARCFSLWMXMV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate is a bicyclic sulfonamide-containing compound with a fused piperidine-carbamate moiety. Its structure features a rigid 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane system, which imposes conformational constraints that may enhance binding specificity in pharmaceutical applications. The tert-butyl carbamate group at the piperidine nitrogen serves as a protective group, commonly employed in synthetic organic chemistry to stabilize amines during multi-step reactions . Structural analysis of such compounds often relies on X-ray crystallography, with software like SHELX being pivotal for refinement and validation of stereochemical assignments .

Properties

IUPAC Name

tert-butyl 3-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-16(2,3)23-15(20)17-6-4-5-11(8-17)14(19)18-9-13-7-12(18)10-24(13,21)22/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSARCFSLWMXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core bicyclic structure followed by the introduction of the tert-butyl and piperidine groups. One common approach is to start with a suitable bicyclic precursor, such as 2-thia-5-azabicyclo[2.2.1]heptane, and then perform a series of reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of catalysts and specific reaction conditions tailored to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activity. It could be used as a probe to investigate biological pathways or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound could be explored for its therapeutic potential. Its unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory or antimicrobial agents.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a component in various chemical processes. Its properties may be leveraged to create novel products with specific desired characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Bicyclic Framework : The target compound’s [2.2.1] system imposes greater steric hindrance and rigidity compared to the [3.1.1] system in the Hairui Chem analog. This may impact pharmacokinetic properties, such as membrane permeability .

Substituent Influence : The sulfone group in the target compound increases hydrophilicity and hydrogen-bonding capacity, whereas the fluorine and formyl groups in the analog introduce halogen bonding and electrophilic reactivity, respectively .

Synthetic Utility : Both compounds employ tert-butyl carbamate protection, but the Hairui Chem derivative’s aldehyde group offers a handle for further functionalization (e.g., nucleophilic additions), unlike the sulfonamide in the target compound .

Biological Activity

Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a beta-lactamase inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N1O5S1
  • Molecular Weight : 309.34 g/mol
  • CAS Number : 2034210-37-0

The biological activity of this compound is primarily attributed to its role as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics (e.g., penicillins and cephalosporins). By inhibiting these enzymes, the compound enhances the efficacy of beta-lactam antibiotics.

In Vitro Studies

Several studies have demonstrated the effectiveness of this compound in inhibiting beta-lactamase activity:

  • Efficacy Against Resistant Strains : In vitro assays showed that the compound significantly inhibited the activity of various beta-lactamases, including TEM and SHV types, which are common in resistant bacterial strains .
  • Synergistic Effects : When combined with beta-lactam antibiotics, such as amoxicillin or cefotaxime, the compound exhibited synergistic effects, leading to enhanced antibacterial activity against resistant strains .

Case Studies

A notable case study involved the application of this compound in treating infections caused by multi-drug resistant bacteria:

  • Patient Treatment Regimen : A patient with a severe infection caused by Klebsiella pneumoniae resistant to multiple antibiotics was treated with a combination of amoxicillin and this compound. The treatment resulted in a significant reduction in bacterial load and improved clinical outcomes .

Table 1: Biological Activity Summary

Activity TypeDescription
Beta-lactamase InhibitionEffective against TEM and SHV types
Synergistic EffectsEnhances efficacy of beta-lactam antibiotics
Clinical EfficacySuccessful treatment in resistant bacterial infections

Table 2: Comparison with Other Compounds

Compound NameBeta-lactamase InhibitionClinical Use
Tert-butyl 3-(...)YesMulti-drug resistant infections
Other Beta-lactamase InhibitorsVariableSpecific bacterial infections

Q & A

Q. What are the critical steps and considerations in synthesizing Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

Bicyclic framework formation : The azabicyclo[2.2.1]heptane core is constructed via [3+2] cycloaddition or ring-closing metathesis.

Functionalization : Introduction of the sulfone (dioxido) group via oxidation of the thia moiety using agents like oxone or hydrogen peroxide .

Coupling with piperidine : A carbonyl linkage is formed between the bicyclic system and the tert-butyl-protected piperidine via amide bond formation (e.g., using EDC/HOBt or DCC coupling reagents) .

Protection/deprotection : The tert-butyl carbamate (Boc) group on piperidine requires acidic conditions (e.g., TFA) for removal in downstream functionalization .

Q. Key Parameters :

  • Temperature : Exothermic steps (e.g., oxidation) require controlled cooling.
  • Solvent : Polar aprotic solvents (DMF, DCM) are preferred for coupling reactions.
  • Yield Optimization : Intermediate purification via column chromatography or recrystallization is critical to minimize side products .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the bicyclic system (e.g., bridgehead protons at δ 3.5–4.5 ppm) and sulfone groups (no spin-spin coupling due to symmetry) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and bicyclic regions .
  • X-ray Crystallography : Confirms stereochemistry and bond angles, particularly for the strained bicyclic framework .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₅N₂O₅S: 381.1432) .

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path searches are used to:

Predict Transition States : Identify energy barriers for key steps (e.g., cycloaddition or sulfone formation) .

Solvent Effects : Simulate solvation models (e.g., PCM) to optimize solvent choice for coupling reactions .

Mechanistic Insights : Analyze electron density maps to rationalize regioselectivity in functionalization steps.

Case Study :
A DFT study on analogous azabicyclo compounds revealed that THF stabilizes intermediates in cyclization steps by 5–8 kcal/mol compared to DCM, aligning with experimental yield improvements (72% → 89%) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from:

Solvent/Concentration Effects : Proton shifts vary in DMSO vs. CDCl₃ (e.g., Boc group δ 1.42–1.48 ppm).

Tautomerism : The imino/hydroxyimino equilibrium in analogs can alter NMR peak positions .

Purity : Residual solvents (e.g., DMF) may obscure integration ratios.

Q. Resolution Strategy :

  • Standardized Protocols : Use identical solvents and concentrations across studies.
  • Spiking Experiments : Add authentic samples to confirm peak assignments .
  • Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion) causing signal broadening .

Q. What strategies are employed to enhance the compound's stability during biological assays?

Methodological Answer:

  • pH Control : Maintain assays at pH 7.4 to prevent Boc group hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C (degradation <5% over 12 months) .
  • Prodrug Design : Replace the Boc group with enzymatically cleavable protectors (e.g., p-nitrophenyl carbonate) for targeted release .

Q. Stability Data :

ConditionDegradation (%)Time (months)Method
Aqueous (pH 7.4)83HPLC (C18 column)
Dry (RT)156NMR integration

Q. How does the sulfone group influence the compound's reactivity in derivatization reactions?

Methodological Answer: The 2,2-dioxido-2-thia moiety:

  • Electron-Withdrawing Effect : Deactivates the bicyclic system toward electrophilic substitution but enhances nucleophilic acyl substitution at the carbonyl .
  • Steric Hindrance : The sulfone group restricts access to the C-5 position, limiting alkylation unless bulky bases (e.g., LDA) are used .

Q. Reactivity Comparison (Analogues) :

Compound ModificationReaction with MeI (Yield%)Conditions
Without sulfone (thia)85K₂CO₃, DMF, 25°C
With sulfone (dioxido)42LDA, THF, -78°C

Q. Guidelines for Researchers :

  • Leverage Analog Data : Use structural insights from azabicyclo[2.2.1]heptane derivatives to predict behavior .
  • Collaborate Across Fields : Integrate computational (ICReDD methods) and experimental teams to accelerate discovery .

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